molecular formula C21H19N3O3S B12181330 N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide

N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide

Cat. No.: B12181330
M. Wt: 393.5 g/mol
InChI Key: GELHJINEMZXQCE-UHFFFAOYSA-N
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Description

N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a pyridazinone core, a methylsulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. The process may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a methylsulfanyl group, often using methylthiol and a suitable catalyst.

    Acetylation: The final step involves the acetylation of the phenyl ring, which can be carried out using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a drug candidate, particularly in the treatment of diseases where pyridazinone derivatives have shown efficacy.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions involving pyridazinone derivatives.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyridazinone core suggests potential interactions with biological macromolecules, while the methylsulfanyl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(((4-methylphenyl)sulfonyl)amino)phenyl)acetamide
  • N-[4-({[3-(methylsulfanyl)phenyl]amino}methyl)phenyl]acetamide

Comparison

Compared to similar compounds, N-[4-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)phenyl]acetamide stands out due to its unique combination of a pyridazinone core and a methylsulfanyl group. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

N-[4-[2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetyl]phenyl]acetamide

InChI

InChI=1S/C21H19N3O3S/c1-14(25)22-17-7-3-16(4-8-17)20(26)13-24-21(27)12-11-19(23-24)15-5-9-18(28-2)10-6-15/h3-12H,13H2,1-2H3,(H,22,25)

InChI Key

GELHJINEMZXQCE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC

Origin of Product

United States

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